molecular formula C14H20FN3O2 B140113 2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide CAS No. 133849-96-4

2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide

Cat. No. B140113
CAS RN: 133849-96-4
M. Wt: 281.33 g/mol
InChI Key: GDKQONPJYHXGIE-UHFFFAOYSA-N
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Description

2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine, pharmacology, and biochemistry. This compound is commonly referred to as MCAF and is a derivative of benzamide.

Mechanism of Action

MCAF works by inhibiting the activity of certain enzymes, specifically those involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting their production, MCAF can reduce inflammation and pain.
Biochemical and Physiological Effects:
MCAF has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, MCAF has been shown to have potential anti-tumor properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using MCAF in lab experiments is its potential as a drug candidate. Its inhibitory effects on certain enzymes make it a promising candidate for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on MCAF. One area of focus could be on its potential as a cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, further studies could explore its potential as a treatment for other diseases, such as inflammation and pain.

Synthesis Methods

The synthesis of MCAF involves a series of chemical reactions that start with the preparation of 2-methoxy-4-fluoroaniline. This compound is then reacted with 2-methylcyclopropylamine to form 2-methoxy-4-fluoro-N-((2-methylcyclopropyl)amino)aniline. The final step involves the reaction of the intermediate compound with ethyl chloroformate to form MCAF.

Scientific Research Applications

MCAF has been studied extensively in the field of pharmacology due to its potential applications as a drug candidate. It has been shown to have inhibitory effects on certain enzymes, which makes it a promising candidate for the treatment of various diseases. Additionally, MCAF has been shown to have potential anti-tumor properties, making it a potential candidate for cancer treatment.

properties

CAS RN

133849-96-4

Product Name

2-Methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide

Molecular Formula

C14H20FN3O2

Molecular Weight

281.33 g/mol

IUPAC Name

3-amino-4-fluoro-2-methoxy-N-[2-[(2-methylcyclopropyl)amino]ethyl]benzamide

InChI

InChI=1S/C14H20FN3O2/c1-8-7-11(8)17-5-6-18-14(19)9-3-4-10(15)12(16)13(9)20-2/h3-4,8,11,17H,5-7,16H2,1-2H3,(H,18,19)

InChI Key

GDKQONPJYHXGIE-UHFFFAOYSA-N

SMILES

CC1CC1NCCNC(=O)C2=C(C(=C(C=C2)F)N)OC

Canonical SMILES

CC1CC1NCCNC(=O)C2=C(C(=C(C=C2)F)N)OC

synonyms

2-methoxy-4-fluoro-3-amino-N-((2-methylcyclopropylamino)ethyl)benzamide
P 1450
P-1450
P1450

Origin of Product

United States

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